Deschloro Acenapine

Description

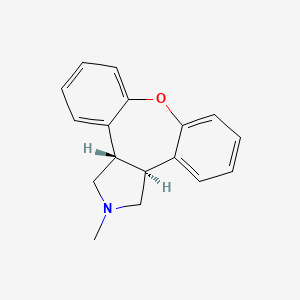

Structure

3D Structure

Properties

Molecular Formula |

C17H17NO |

|---|---|

Molecular Weight |

251.32 g/mol |

IUPAC Name |

(2S,6S)-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7,9,11,14,16-hexaene |

InChI |

InChI=1S/C17H17NO/c1-18-10-14-12-6-2-4-8-16(12)19-17-9-5-3-7-13(17)15(14)11-18/h2-9,14-15H,10-11H2,1H3/t14-,15-/m1/s1 |

InChI Key |

ZGNIVYPANONZHS-HUUCEWRRSA-N |

Isomeric SMILES |

CN1C[C@H]2[C@H](C1)C3=CC=CC=C3OC4=CC=CC=C24 |

Canonical SMILES |

CN1CC2C(C1)C3=CC=CC=C3OC4=CC=CC=C24 |

Origin of Product |

United States |

Q & A

Q. How should researchers address potential biases in preclinical studies of Deschloro Acenapine?

- Methodological Answer : Adopt blinded experimental designs:

Randomize treatment groups and use coded samples.

Pre-register study protocols on platforms like OSF.

Disclose funding sources and conflicts of interest in publications.

Follow ARRIVE guidelines for reporting animal studies .

Q. What are the best practices for sharing complex datasets on Deschloro Acenapine to enhance reproducibility?

- Methodological Answer : Use FAIR data principles:

Deposit raw data in repositories (e.g., Zenodo, Figshare) with unique DOIs.

Provide metadata aligned with MIAME (for genomics) or MIAPE (for proteomics).

Include step-by-step analysis scripts (e.g., Python/R) in supplementary materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.